molecular formula C12H13N3O2 B2716158 N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide CAS No. 1181869-76-0

N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide

Cat. No.: B2716158
CAS No.: 1181869-76-0
M. Wt: 231.255
InChI Key: LTDKYQZGMQYAHQ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a hybrid structure incorporating a furan ring, a propan-2-yl linker, and a pyrazinecarboxamide moiety. The fusion of these pharmacophores suggests potential for diverse biological activities, making it a valuable scaffold for exploring novel therapeutic targets. Pyrazinecarboxamide derivatives are a significant class of heterocyclic compounds in medicinal chemistry, documented in patent literature for their activity as CB1 cannabinoid receptor antagonists, indicating potential research applications in metabolic and neurological disorders . Furthermore, structurally related furan-2-carboxamide compounds have demonstrated significant antibiofilm activity against opportunistic pathogens like Pseudomonas aeruginosa by potentially acting as quorum sensing inhibitors, specifically targeting the LasR receptor system . The presence of the furan ring and carboxamide group in this compound aligns with key structural features of these active agents, positioning it as a promising candidate for investigating new anti-virulence strategies to combat antibiotic-resistant bacteria. This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to conduct appropriate safety assessments before handling.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9(7-10-3-2-6-17-10)15-12(16)11-8-13-4-5-14-11/h2-6,8-9H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDKYQZGMQYAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide typically involves the acylation of pyrazine-2-carboxylic acid with 1-(furan-2-yl)propan-2-amine. This reaction is usually carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors could be employed for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide can act as potent inhibitors of specific enzymes and receptors involved in cancer progression. For instance, studies have shown that related pyrazine derivatives exhibit significant activity against androgen receptors, which are critical in the development of prostate cancer. The compound's potential as an androgen receptor modulator positions it as a candidate for therapeutic strategies targeting AR-dependent cancers .

Antibacterial and Antifungal Properties
The compound's structural similarities to known antibacterial and antifungal agents suggest potential applications in treating infections. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation in antimicrobial therapy .

Synthesis and Characterization

This compound can be synthesized through multi-step reactions involving furan and pyrazine derivatives. The synthesis typically requires specific reagents and optimized conditions (temperature, pressure) to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and properties .

Structure-Activity Relationship Studies

Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its therapeutic potential. Research has demonstrated that modifications to the furan or pyrazine rings can significantly affect the potency of the compound against various biological targets. For example, substituting different functional groups on the furan ring has been shown to enhance inhibitory activity against certain enzymes, highlighting the importance of structural variations in drug design .

Case Studies

Inhibition of Histone Acetyltransferases
A case study focusing on similar pyrazine derivatives revealed their ability to inhibit histone acetyltransferases (HATs), which play a vital role in gene transcription regulation. The study indicated that specific substitutions on the pyrazine ring could lead to enhanced inhibitory effects, suggesting that this compound may also exhibit similar mechanisms of action .

Therapeutic Development for AR-dependent Conditions
Another significant application involves developing therapies for conditions reliant on androgen receptor activity. Compounds structurally related to this compound have shown promise in preclinical models for treating prostate cancer by acting as selective androgen receptor modulators (SARMs). These findings underscore the compound's potential in pharmaceutical formulations aimed at AR-targeted therapies .

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the pyrazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • The absence of a phenyl group (as in BTZ1 or biphenyl derivatives) may reduce steric hindrance, improving binding to biological targets .

Key Observations :

  • High yields (70–79%) are achievable for derivatives with aliphatic amines (e.g., piperidine, morpholine) .

Key Observations :

  • Alkylamino substituents (e.g., in 5-Alkylamino-N-phenyl derivatives) enhance antimycobacterial potency compared to halogens .
  • tuberculosis.

Stability and Degradation

Stability studies on pyrazine-2-carboxamides reveal degradation patterns:

Compound Name Degradation Time Major Degradation Products Evidence ID
BTZ1 precursor (air-filled sample) 1 month BTZ1 (5%), BTZ2 (1%)
N-(1-Oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide 1 week No degradation

Key Observations :

  • Air exposure accelerates degradation, producing hydroxylated or rearranged products .
  • The furan group’s susceptibility to oxidation may necessitate stability-enhancing formulations (e.g., lyophilization or inert storage).

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14N4O2C_{12}H_{14}N_4O_2. Its structure features a pyrazine ring substituted with a furan group, which is known to influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties. For instance, 1-furan-2-yl-3-pyridin-2-yl-propenone has been characterized for its anti-inflammatory effects, suggesting that derivatives like this compound may exhibit similar activities through inhibition of pro-inflammatory cytokines or pathways .
  • Antimicrobial Activity : Pyrazine derivatives have shown promise as antimicrobial agents. Research indicates that certain pyrazine compounds inhibit the growth of various bacteria, including strains resistant to conventional antibiotics . The presence of the furan moiety may enhance this activity by increasing membrane permeability or interfering with metabolic processes in bacteria.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, related compounds have been studied for their ability to inhibit pantothenate kinase (PANK), which is crucial in coenzyme A biosynthesis . This inhibition can lead to altered cellular metabolism and may provide therapeutic benefits in conditions like neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in cytokine levels
AntimicrobialInhibition of bacterial growth
Enzyme inhibitionInhibition of PANK activity

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Anti-inflammatory Properties : A study demonstrated that 1-furan-2-yl derivatives significantly reduced inflammation markers in animal models. This suggests that N-[1-(furan-2-yl)propan-2-yl]pyrazine derivatives could be effective in treating inflammatory diseases .
  • Antimicrobial Efficacy : Research on pyrazine derivatives indicated that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 50 µM for certain strains . This suggests a potential application in antibiotic development.
  • Enzyme Inhibition Studies : Investigations into the inhibition of PANK showed that certain pyrazine derivatives could effectively modulate enzyme activity, leading to decreased levels of coenzyme A in cellular models. This could have implications for metabolic disorders and neurodegenerative diseases where PANK activity is compromised .

Q & A

Q. What are the common synthetic routes for preparing N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide?

The compound is synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and amines (e.g., 1-(furan-2-yl)propan-2-amine). Coupling agents like triphenylphosphite or benzotriazole-activated intermediates are typically employed to facilitate amide bond formation . For example, benzotriazole-activated pyrazinoic acid derivatives enable efficient conjugation with amines under mild conditions, yielding hybrid conjugates in high purity (71–79% yields) .

Q. How is the compound characterized structurally and analytically?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and stereochemistry, with characteristic peaks for pyrazine (δ = 144–147 ppm in ¹³C NMR) and furan (δ = 6–8 ppm in ¹H NMR) .
  • HRMS to verify molecular ion peaks (e.g., m/z [M + H]+ calcd for C₁₄H₁₃N₃O₃: 270.29) .
  • X-ray crystallography for resolving crystal packing and bond parameters (e.g., triclinic P1 space group, a = 5.09 Å, b = 11.77 Å) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related pyrazine carboxamides exhibit:

  • Anti-tubercular activity (MIC values <3.3 µg/mL) via inhibition of enoyl-ACP reductase .
  • Neuroprotective potential as monoamine oxidase-B (MAO-B) inhibitors (e.g., IC₅₀ < 1 µM for analogs with fluorophenyl substituents) .

Advanced Research Questions

Q. How can synthetic yields be optimized for pyrazine-2-carboxamide derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and coupling efficiency .
  • Catalyst use : Triethylamine or DMAP accelerates amide bond formation .
  • Temperature control : Reactions performed at 0–25°C minimize side-product formation .
  • Coupling agents : Benzotriazole-based activators (e.g., POA-L-Phe-Pip) enhance regioselectivity compared to traditional carbodiimides .

Q. What structural features influence biological activity in pyrazine carboxamides?

  • Furan substitution : The furan-2-yl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets like MAO-B .
  • Amide conformation : Planar carboxamide geometry (C=O···H–N) stabilizes interactions with enzyme active sites (e.g., JAK3 inhibition with IC₅₀ = 27 nM) .
  • Steric effects : Bulky substituents (e.g., 4-methylpiperazine) reduce off-target binding in kinase assays .

Q. How do coordination complexes of this compound behave in catalytic or material science applications?

Pyrazine carboxamides act as versatile ligands for transition metals:

  • Copper(II) complexes : Form 1-D coordination polymers (e.g., [Cu(Lpz)(μ₂-N₃)]ₙ) with potential in redox catalysis or magnetic materials .
  • Structural flexibility : The pyrazine-furan backbone enables tunable ligand geometry, supporting diverse coordination modes (e.g., mononuclear vs. binuclear complexes) .

Q. What analytical challenges arise in impurity profiling of related carboxamide compounds?

  • Isomeric impurities : Diastereomers (e.g., Bortezomib Impurity F vs. B) require chiral HPLC for resolution .
  • Degradation products : Hydrolysis of the amide bond under acidic/alkaline conditions necessitates stability studies (e.g., pH 1–9) .
  • Mass spectrometry : HRMS with ESI+ ionization distinguishes impurities via exact mass (e.g., Δ < 0.005 Da) .

Q. How can computational methods aid in predicting biological targets or toxicity?

  • PASS algorithm : Predicts anti-tubercular activity (Pa > 0.68) based on structural similarity to known inhibitors .
  • Molecular docking : Simulates binding to MAO-B (PDB: 2H7M) or JAK3 (PDB: 4L6P) to prioritize synthesis targets .
  • ADMET profiling : LogP (≈2.5) and topological polar surface area (≈80 Ų) suggest moderate bioavailability .

Methodological Tables

Q. Table 1. Synthetic Yields of Selected Pyrazine Carboxamides

CompoundYield (%)Coupling AgentReference
POA-L-Phe-Pip79Benzotriazole
POA-L-Ala-Pyr73Triphenylphosphite
Bortezomib Impurity F>95*HATU

*Purified via flash chromatography.

Q. Table 2. Biological Activity of Structural Analogs

TargetIC₅₀/EC₅₀Structural FeatureReference
JAK327 nMPyridin-3-yl substitution
MAO-B0.8 µMFluorophenyl group
Enoyl-ACP reductase3.3 µg/mLNitrophenyl substituent

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